molecular formula C8H12Cl2N4O2 B6181511 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride CAS No. 2613381-36-3

2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride

Cat. No.: B6181511
CAS No.: 2613381-36-3
M. Wt: 267.1
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Description

2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoazetidine ring and a pyrimidine carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminoazetidine with pyrimidine-5-carboxylic acid under specific reaction conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, this compound can be utilized to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure may allow it to interact with specific biological targets.

Medicine: In the medical field, the compound may have potential as a therapeutic agent. It could be explored for its pharmacological properties, such as its ability to modulate biological processes or act as an inhibitor of certain enzymes.

Industry: In industry, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoazetidine ring may bind to enzyme active sites, while the pyrimidine carboxylic acid moiety may interact with nucleic acids or other biological molecules. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-aminoazetidin-1-yl)acetic acid

  • 2-(3-aminoazetidin-1-yl)ethan-1-ol

  • Pyrimidine-5-carboxylic acid

Uniqueness: 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride is unique due to its combination of the aminoazetidine and pyrimidine carboxylic acid moieties

Properties

CAS No.

2613381-36-3

Molecular Formula

C8H12Cl2N4O2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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